4-Chloro-1-naphthoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

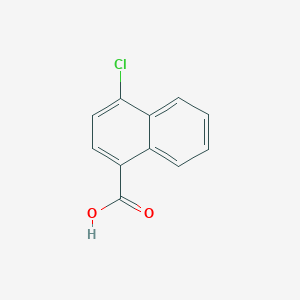

Structure

3D Structure

Properties

IUPAC Name |

4-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCCGXNIGGRSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508835 | |

| Record name | 4-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-04-3 | |

| Record name | 4-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-1-naphthoic acid chemical properties

An In-depth Technical Guide to 4-Chloro-1-naphthoic Acid: Properties, Synthesis, and Applications

Abstract: This technical guide offers a comprehensive examination of this compound (CAS No: 1013-04-3), a pivotal chemical intermediate in modern organic synthesis. With its unique bifunctional structure, featuring a naphthalene core substituted with both a carboxylic acid and a chlorine atom, this compound serves as a versatile starting material for a wide array of complex molecules. This document provides an in-depth analysis of its physicochemical properties, detailed synthetic and purification protocols, spectroscopic characterization, and core reactivity. Furthermore, it explores its applications in drug discovery and outlines essential safety and handling procedures. The guide is intended for researchers, chemists, and drug development professionals seeking authoritative and practical information on this valuable synthetic building block.

Introduction

This compound is a key aromatic carboxylic acid whose value in synthetic chemistry is derived from its dual reactivity.[1] The molecule consists of a rigid naphthalene scaffold, which is a common feature in many biologically active compounds, functionalized with two distinct reactive sites.[1] The carboxylic acid group at the 1-position readily undergoes transformations such as esterification and amidation, while the chlorine atom at the 4-position provides a site for nucleophilic substitution or participation in advanced cross-coupling reactions.[1] This bifunctionality allows for a streamlined approach to molecular design, enabling chemists to introduce diverse functionalities and fine-tune the steric and electronic properties of target compounds, making it an ideal precursor in the synthesis of pharmaceutical candidates and other high-value organic materials.[1]

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is critical for designing synthetic strategies, optimizing reaction conditions, and developing purification methods.

| Property | Value | Source(s) |

| CAS Number | 1013-04-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₇ClO₂ | [2][3] |

| Molecular Weight | 206.63 g/mol | [2][3][4] |

| Appearance | Pale-brown or off-white crystalline solid | [3] |

| Melting Point | 215-224 °C | [3] |

| Boiling Point | 398.5 ± 15.0 °C at 760 mmHg (Predicted) | [2][3][4] |

| Solubility | Soluble in methanol, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO); Insoluble in water. | [3][5][6] |

| Density | 1.40 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | ~3.5-4.0 (Estimated based on benzoic acid and naphthoic acid structures) | |

| LogP | 3.88 | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A common and reliable laboratory-scale method involves the hydrolysis of the corresponding methyl ester, which itself can be synthesized from commercially available precursors.

Experimental Protocol: Synthesis via Ester Hydrolysis

Causality and Self-Validation: This protocol is based on a well-established saponification reaction. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the less polar ester starting material and the appearance of the more polar carboxylic acid product at the baseline. The identity and purity of the final product are then definitively confirmed through spectroscopic analysis (NMR, IR) and melting point determination, providing a self-validating workflow.

Step-by-Step Methodology:

-

Setup: To a solution of methyl 4-chloro-1-naphthoate (1.0 eq.) in a mixture of methanol and tetrahydrofuran (e.g., 2:1 v/v), add a 1N aqueous solution of sodium hydroxide (2.0 eq.).[3]

-

Reaction: Stir the resulting mixture at room temperature overnight.[3] The reaction progress should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent), checking for the consumption of the starting ester.

-

Workup: Once the reaction is complete, concentrate the solution under reduced pressure to remove the organic solvents.[3]

-

Acidification: Dilute the remaining aqueous residue with water and acidify to a pH of ~2 using 1N hydrochloric acid. A precipitate should form.[3]

-

Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers.[3]

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[3]

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as diethyl ether-hexane or toluene, to afford pure this compound.[3][7]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the aromatic protons. A reported spectrum in DMSO-d₆ shows complex multiplets for the six aromatic protons, with characteristic signals observed between δ 7.74 and 9.00 ppm.[3] The proton of the carboxylic acid typically appears as a very broad singlet far downfield (>12 ppm), though it is sometimes not observed.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display 11 distinct signals for the carbon atoms of the naphthalene ring system and the carboxylic acid. The carbonyl carbon (C=O) signal is expected to appear significantly downfield, typically in the range of 165-175 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum is highly diagnostic for this molecule. Key absorptions include a very broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹ and a strong, sharp C=O stretching absorption around 1690 cm⁻¹.[3] C-Cl stretching vibrations are typically observed in the 750-800 cm⁻¹ region.[3]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will exhibit a molecular ion peak (M⁺) at m/z ≈ 206 and a characteristic M+2 peak at m/z ≈ 208 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom (³⁵Cl/³⁷Cl isotopic ratio).

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product.[1] A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a small amount of acid (e.g., 0.1% TFA) is typically effective for analysis.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from its two orthogonal functional groups, which can be manipulated independently or sequentially.

A. Reactions of the Carboxylic Acid Group:

-

Amide Formation: The carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to form a wide range of amides. This is a common strategy in medicinal chemistry to improve biological activity or pharmacokinetic properties.[1]

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via activation of the carboxylic acid yields the corresponding esters.[1]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, (4-chloronaphthalen-1-yl)methanol.

B. Reactions of the Chloro Group:

-

Palladium-Catalyzed Cross-Coupling: The chloro-substituent is an excellent handle for modern cross-coupling reactions. It can participate in Suzuki couplings (with boronic acids), Heck couplings (with alkenes), and Sonogashira couplings (with terminal alkynes) to form new carbon-carbon bonds, greatly expanding the molecular complexity.[1]

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom can be displaced by strong nucleophiles, such as alkoxides, thiolates, or amines, under appropriate conditions (often requiring heat or catalysis) to introduce new heteroatom functionalities.

Key Reactivity Pathways

Caption: Major reaction pathways for this compound.

Applications in Drug Discovery

The naphthalene core is considered a "privileged scaffold" in medicinal chemistry, as it is present in numerous therapeutic agents. This compound serves as an exemplary starting point for building novel drug candidates.[1]

-

Scaffold for Library Synthesis: Its dual functionality allows medicinal chemists to efficiently generate large libraries of diverse compounds. The carboxylic acid can be converted into various amides to probe interactions with biological targets, while the chloro position can be modified via cross-coupling to explore different substitution patterns, influencing properties like binding affinity and selectivity.[1]

-

Tuning Physicochemical Properties: The chloro-substituent can influence lipophilicity and metabolic stability, which are critical parameters for drug development.[1] By replacing the chlorine or modifying the carboxylic acid, developers can fine-tune the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound to enhance its drug-like properties.[1]

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical-resistant gloves, safety goggles conforming to EN166 (EU) or NIOSH (US) standards, and a lab coat.[9][10]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[9][11]

-

Handling: Avoid contact with skin and eyes.[9] After handling, wash hands and any exposed skin thoroughly.[10]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[9][10]

-

First Aid: In case of skin contact, wash off with plenty of soap and water.[10] In case of eye contact, rinse cautiously with water for several minutes.[10] If inhaled, move the person to fresh air.[10] Seek medical attention if irritation persists or if you feel unwell.[10]

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of this compound in Modern Organic Synthesis.

- Echemi. (2019). 4-Chloro-1-hydroxy-2-naphthalenecarboxylic acid Safety Data Sheets.

- Rowley Biochemical Inc. (n.d.). 4-CHLORO-1-NAPHTHOL STOCK SOLUTION Safety Data Sheet.

- ChemSrc. (2025). This compound | CAS#:1013-04-3.

- RPI (Research Products International). (n.d.). 4-Chloro-1-Naphthol, 25 Grams.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- Echemi. (n.d.). 4-chloro-1-naphthalenecarboxylic acid.

- Ananwei. (n.d.). 1013-04-3_4-氯-1-萘甲酸标准品.

- BenchChem. (2025). 4-Chloro-1-naphthol solubility in organic solvents.

- PubChem. (n.d.). 4-Chloro-1-naphthol. National Center for Biotechnology Information.

- ChemicalBook. (2025). 1-Naphthoic acid | 86-55-5.

- MedChemExpress. (n.d.). 1-Naphthoic acid (Naphthalene-1-carboxylic acid) | Biochemical Reagent.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | CAS#:1013-04-3 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. 4-氯-1-萘甲酸_cas号1013-04-3_4-Chloro-1-naphthoic acid_分子式_结构式_分子量|CAS标准品信息网 - CAS信息网 [cas-news.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 1-Naphthoic acid | 86-55-5 [chemicalbook.com]

- 8. 4-Chloro-1-naphthol | C10H7ClO | CID 11787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. rowleybio.com [rowleybio.com]

4-Chloro-1-naphthoic acid CAS number 1013-04-3

An In-depth Technical Guide to 4-Chloro-1-naphthoic acid (CAS: 1013-04-3)

Authored by: A Senior Application Scientist

Abstract

This compound, identified by CAS number 1013-04-3, is a pivotal intermediate in modern organic and medicinal chemistry.[1] Its unique molecular architecture, featuring a naphthalene core functionalized with both a carboxylic acid and a chloro substituent, offers dual reactivity that is instrumental for the synthesis of complex molecular structures, including novel pharmaceutical candidates and advanced materials.[1] This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical characterization, key chemical reactions, and applications, with a focus on providing actionable insights and protocols for researchers in drug development and chemical synthesis.

Physicochemical and Spectroscopic Profile

Accurate characterization of a starting material is fundamental to reproducible and successful synthesis. This compound is typically a white to off-white powder.[2] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1013-04-3 | [3][4] |

| Molecular Formula | C₁₁H₇ClO₂ | [3][4][5] |

| Molecular Weight | 206.63 g/mol | [3][4][5] |

| Melting Point | 223-224 °C | [6] |

| Boiling Point | 398.5 ± 15.0 °C at 760 mmHg | [3][6] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 194.8 ± 20.4 °C | [3][6] |

| LogP | 3.88 | [3] |

| Appearance | White to Off-White Powder | [2] |

Spectroscopic data provides a clear fingerprint for identity and purity confirmation.[1] While specific spectra are proprietary, the expected characteristics are well-understood.

Table 2: Key Analytical Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the naphthalene ring will appear as complex multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton will be a broad singlet, often further downfield (>10 ppm), and may be exchangeable with D₂O. |

| ¹³C NMR | Signals corresponding to the 11 carbon atoms, including the carbonyl carbon of the carboxylic acid (typically >165 ppm) and the carbon atom attached to the chlorine (ipso-carbon). |

| IR Spectroscopy | Characteristic peaks include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), C-Cl stretches in the fingerprint region, and C=C stretches for the aromatic ring. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z ≈ 206, with a characteristic M+2 isotopic peak at m/z ≈ 208 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

| HPLC | High-performance liquid chromatography is the standard method to assess purity, typically employing a C18 reverse-phase column with a mobile phase of acetonitrile and water (with an acid modifier like TFA or formic acid).[1] |

Synthesis and Purification Workflow

While this compound is commercially available, understanding its synthesis provides context for potential impurities. A common laboratory-scale approach involves the oxidation of a suitable precursor derived from 1-chloronaphthalene.

Caption: A plausible synthetic route to this compound.

Protocol 1: Synthesis via Haloform Reaction

Causality: This protocol is chosen for its reliability in converting methyl ketones (the acetyl group) into carboxylic acids. The Friedel-Crafts acylation step directs the acetyl group to the reactive 1-position of the naphthalene ring.

-

Acylation : To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dichloromethane (DCM), add acetyl chloride (1.1 eq) dropwise. Stir for 15 minutes.

-

Add a solution of 1-chloronaphthalene (1.0 eq) in DCM dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC indicates consumption of the starting material.

-

Work-up : Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield crude 1-acetyl-4-chloronaphthalene.

-

Oxidation : Dissolve the crude intermediate in 1,4-dioxane. Add a solution of sodium hypochlorite (NaOCl, bleach, ~3-4 eq) and a catalytic amount of NaOH.

-

Heat the mixture to 50-60 °C and stir vigorously for 4-6 hours. Monitor by TLC.

-

Isolation : Cool the reaction to room temperature and quench with sodium sulfite solution to destroy excess oxidant. Acidify the aqueous solution with concentrated HCl to a pH of ~2.

-

The product, this compound, will precipitate as a solid.

-

Purification : Collect the solid by vacuum filtration, wash thoroughly with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water) to achieve high purity.

Core Reactivity and Synthetic Utility

The value of this compound lies in its dual reactivity, allowing for sequential or orthogonal modifications at two distinct sites: the carboxylic acid (position 1) and the chloro-substituent (position 4).[1] This makes it an ideal scaffold for building molecular diversity.[1]

Caption: Key reaction pathways for this compound.

Protocol 2: Amide Coupling (A Core Medicinal Chemistry Reaction)

Trustworthiness: This protocol uses HATU, a standard, reliable peptide coupling reagent that minimizes side reactions and racemization (if applicable), ensuring a high-yield, self-validating system.

-

Activation : Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM).

-

Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes to form the activated ester intermediate.

-

Coupling : Add the desired primary or secondary amine (1.0-1.2 eq) to the activated mixture.

-

Continue stirring at room temperature for 2-12 hours. Monitor reaction progress by TLC or LC-MS.

-

Work-up : Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide.

Applications in Drug Discovery and Materials Science

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in many biologically active molecules.[1] this compound serves as a key precursor for synthesizing libraries of derivatives to screen for therapeutic activity.[1]

-

Enzyme Inhibitors : The rigid naphthalene core can be functionalized to fit into the active sites of enzymes. The carboxylic acid can be converted to an amide to interact with key residues, while the '4-chloro' position can be modified via cross-coupling to explore different pockets and enhance binding affinity.[1]

-

Receptor Ligands : The lipophilicity imparted by the chloro-naphthalene structure can be advantageous for crossing cell membranes and targeting intracellular receptors.[1]

-

Anticancer and Antimicrobial Agents : Naphthoquinone derivatives, which can be synthesized from naphthoic acids, are a well-studied class of compounds with significant antitumoral and antimicrobial properties.[7]

-

Organic Electronics : The planar, aromatic nature of the naphthalene ring makes it a candidate for incorporation into organic semiconductors, dyes, and other functional materials.

Safety and Handling

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles, and a lab coat.[8]

-

Handling : Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood.[8][9] Wash hands and any exposed skin thoroughly after handling.[8]

-

First Aid :

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration.[9][10]

-

Skin Contact : Wash off with soap and plenty of water.[9]

-

Eye Contact : Rinse immediately with plenty of water for at least 15 minutes.[8][9]

-

Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]

-

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.[8]

-

Disposal : Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined dual reactivity allows chemists to strategically build molecular complexity, making it an invaluable asset in the synthesis of novel pharmaceuticals and functional materials. The robust protocols for its modification, coupled with a clear understanding of its properties and safe handling procedures, empower researchers to leverage this compound to its full potential, accelerating discovery and innovation.

References

- The Crucial Role of this compound in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- This compound | CAS#:1013-04-3. Chemsrc.

- SAFETY DATA SHEET - 4-Chloro-1,8-naphthalic anhydride. Fisher Scientific.

- 1013-04-3 | this compound. BLD Pharm.

- This compound 98% | CAS: 1013-04-3. AChemBlock.

- 4-chloro-1-naphthalenecarboxylic acid. Echemi.

- 4-Chloro-1-napthalenecarboxylic Acid | 1013-04-3. Biosynth.

- 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID Safety D

- 4-Chloro-1-hydroxy-2-naphthalenecarboxylic acid Safety D

- 4-chloro-[1]naphthoic acid.

- The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review.

- 1-Naphthoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis: Applic

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-chloro-[1]naphthoic acid-SuZhou TuoHuangZhe New Materials Co., LTD [en.thzchem.com]

- 3. This compound | CAS#:1013-04-3 | Chemsrc [chemsrc.com]

- 4. This compound 98% | CAS: 1013-04-3 | AChemBlock [achemblock.com]

- 5. 4-Chloro-1-napthalenecarboxylic Acid | 1013-04-3 | BAA01304 [biosynth.com]

- 6. echemi.com [echemi.com]

- 7. The Relevance and Insights on 1,4-Naphthoquinones as Antimicrobial and Antitumoral Molecules: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. lookchem.com [lookchem.com]

- 10. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure of 4-Chloro-1-naphthoic acid

This guide provides a comprehensive technical overview of the molecular structure of 4-Chloro-1-naphthoic acid, a versatile bifunctional molecule of significant interest in organic synthesis and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features, spectroscopic signatures, and synthetic considerations of this compound, offering field-proven insights into its chemical behavior.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 1013-04-3) is a halogenated aromatic carboxylic acid built upon a naphthalene scaffold.[1] Its utility as a chemical intermediate stems from the presence of two distinct reactive centers: a carboxylic acid group at the 1-position and a chlorine atom at the 4-position of the naphthalene ring. This dual functionality allows for orthogonal chemical modifications, making it a valuable starting material for the synthesis of complex molecular architectures, including pharmaceutical candidates and functional materials. The carboxylic acid moiety can readily undergo esterification or amidation, while the chloro substituent provides a handle for nucleophilic aromatic substitution or cross-coupling reactions.[2] A thorough understanding of its molecular structure is paramount for predicting its reactivity and designing efficient synthetic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for experimental design, particularly in determining appropriate solvent systems and reaction conditions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClO₂ | [3] |

| Molecular Weight | 206.63 g/mol | [4] |

| Melting Point | 223-224 °C | N/A |

| Boiling Point (Predicted) | 398.5 ± 15.0 °C at 760 mmHg | N/A |

| CAS Number | 1013-04-3 | [1] |

Elucidation of the Molecular Structure: A Spectroscopic Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons. The naphthalene ring system will show a complex pattern of coupled multiplets. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and the chlorine atom, as well as the anisotropic effects of the aromatic rings.

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons (6H): A series of multiplets in the range of δ 7.0-9.0 ppm. The protons ortho to the carboxylic acid and the chlorine atom will be the most deshielded.

-

Carboxylic Acid Proton (1H): A broad singlet, typically downfield, in the region of δ 10.0-13.0 ppm. This signal is readily exchangeable with D₂O.

The coupling constants between adjacent aromatic protons are expected to be in the range of 7-9 Hz for ortho coupling, 1-3 Hz for meta coupling, and <1 Hz for para coupling.[5]

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Predicted ¹³C NMR Spectral Features:

-

Carboxylic Acid Carbonyl: A signal in the range of δ 165-185 ppm.[6]

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-150 ppm). The carbons directly attached to the chlorine atom and the carboxylic acid group will have distinct chemical shifts due to the electronic effects of these substituents. Quaternary carbons will typically show weaker signals.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Expected IR Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[8]

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band in the range of 1710-1680 cm⁻¹ for an aromatic carboxylic acid.

-

C=C Stretch (Aromatic): Several medium to weak bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A medium intensity band between 1320-1210 cm⁻¹.

-

C-Cl Stretch: A band in the fingerprint region, typically between 800-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Fragmentation:

-

Molecular Ion (M⁺): A prominent molecular ion peak at m/z corresponding to the molecular weight of this compound (206.63 g/mol ). The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

-

Key Fragmentation Pathways:

-

Loss of a hydroxyl radical (-OH, m/z 17) to form an acylium ion.

-

Loss of the carboxylic acid group (-COOH, m/z 45).[9]

-

Loss of a chlorine atom (-Cl, m/z 35).

-

Synthesis and Reactivity

The synthesis of this compound can be approached through several synthetic routes. A common strategy involves the functionalization of a pre-existing chloronaphthalene scaffold.

Synthetic Workflow

A plausible synthetic route starting from 1-chloronaphthalene is outlined below. This workflow highlights the key transformations required to introduce the carboxylic acid functionality.

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: Oxidation of 1-Acetyl-4-chloronaphthalene

The following is a generalized protocol for the haloform reaction, a common method for converting methyl ketones to carboxylic acids.

Objective: To synthesize this compound from 1-acetyl-4-chloronaphthalene.

Materials:

-

1-Acetyl-4-chloronaphthalene

-

Sodium hypochlorite solution (bleach)

-

Sodium hydroxide

-

Hydrochloric acid

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-acetyl-4-chloronaphthalene in a suitable solvent.

-

Addition of Oxidant: Cool the solution in an ice bath and slowly add an excess of sodium hypochlorite solution. The addition of a base like sodium hydroxide can facilitate the reaction.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench any remaining oxidant with a reducing agent (e.g., sodium bisulfite). Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid product.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying: Dry the purified this compound under vacuum.

Three-Dimensional Molecular Structure and Crystallography

To date, a publicly available crystal structure for this compound has not been reported. X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state.[10] It is expected that in the solid state, the carboxylic acid moieties would form hydrogen-bonded dimers, a common structural motif for carboxylic acids.[8] The planarity of the naphthalene ring system would be a key feature, with the chlorine atom and the carboxylic acid group lying in or very close to the plane of the rings.

Conclusion

This compound is a molecule of significant synthetic potential. Its rigid aromatic core and orthogonal reactive groups make it an attractive building block for the creation of diverse and complex chemical entities. While a detailed experimental characterization of its molecular structure is not widely disseminated, a thorough understanding of its expected spectroscopic and structural properties can be derived from fundamental chemical principles. This guide provides a solid foundation for researchers and scientists working with this compound, enabling a more informed and strategic approach to its application in chemical synthesis and drug discovery.

References

- The Crucial Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features - Beilstein Journal of Organic Chemistry. (n.d.).

- 13C NMR Chemical Shifts. (n.d.). Oregon State University.

- 4-Chloronaphthalene-1-carboxylic acid. (n.d.). PubChem.

- IR: carboxylic acids. (n.d.). University of Calgary.

- mass spectra - fragmentation patterns. (n.d.). Chemguide.

- Proton NMR chemical shifts and coupling constants for brain metabolites. (2000). Magnetic Resonance in Medicine.

- Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. (2018). Oriental Journal of Chemistry.

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- 1H and 13C NMR chemical shifts, υ (ppm), multiplicities and coupling... (n.d.). ResearchGate.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). University of Wisconsin.

- a guide to 13c nmr chemical shift values. (2015). Compound Interest.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin.

- 4-Chloronaphthalene-1-carboxylic acid. (n.d.). PubChem.

- The C=O Bond, Part III: Carboxylic Acids. (2018, January 1). Spectroscopy Online.

- Accurate Experimental Structure of 1-Chloronaphthalene. (n.d.). UVaDOC.

- X-Ray Crystallography of Chemical Compounds. (2010, April 10). PubMed Central (PMC).

- 21.10: Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts.

- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020, March 6). YouTube.

- Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO.

- Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (n.d.). PubMed Central (PMC).

- NMR Coupling Constants, Chemical Shifts, Carbon NMR and Practice. (2016, February 24). YouTube.

- Naphthalene-1-carboxylic acid (4-morpholin-4-yl-phenyl)-amide. (n.d.). PubChem.

- 7-Chloronaphthalene-1-carboxylic acid. (n.d.). PubChem.

Sources

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. ekwan.github.io [ekwan.github.io]

- 3. 4-Chloronaphthalene-1-carboxylic acid | C11H7ClO2 | CID 12749143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Chloronaphthalene-1-carboxylic acid | C11H7ClO2 | CID 13288329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 4-Chloro-1-naphthoic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-chloro-1-naphthoic acid in organic solvents, a critical parameter for researchers, scientists, and drug development professionals. In the absence of extensive experimental solubility data, this guide uniquely combines theoretical prediction methodologies, namely Hansen Solubility Parameters (HSP) and the Conductor-like Screening Model for Real Solvents (COSMO-RS), with detailed protocols for experimental validation. This dual approach offers a robust framework for solvent selection, process optimization, and formulation development involving this compound. The guide is structured to provide not only data and protocols but also the underlying scientific principles, ensuring a deep and practical understanding of the subject matter.

Introduction: The Significance of this compound

This compound, a derivative of naphthalene, is a versatile building block in organic synthesis. Its rigid aromatic structure combined with the reactivity of the carboxylic acid and the influence of the chloro-substituent makes it a valuable precursor for the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and advanced materials. Understanding its solubility in various organic solvents is paramount for its effective utilization in these applications. Solubility dictates crucial process parameters such as reaction kinetics, crystallization, purification, and formulation. This guide aims to equip researchers with the necessary tools to predict, understand, and experimentally determine the solubility of this important molecule.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the foundation for any solubility study. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₇ClO₂ | - |

| Molecular Weight | 206.63 g/mol | [1] |

| CAS Number | 1013-04-3 | [1] |

| Melting Point | 170 °C | [1] |

| Boiling Point | 398.5 ± 15.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| LogP (Octanol-Water Partition Coefficient) | 3.88 | [2] |

| Refractive Index | 1.680 | [2] |

Safety Information:

-

Pictograms: GHS07 (Harmful)[1]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Theoretical Prediction of Solubility

In the early stages of research and development, and in the absence of experimental data, theoretical models provide a powerful and cost-effective means of predicting solubility. This section delves into two widely used and robust methodologies: Hansen Solubility Parameters (HSP) and COSMO-RS.

Hansen Solubility Parameters (HSP): A Framework for "Like Dissolves Like"

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

The total Hansen solubility parameter (δt) is given by the equation:

δt² = δd² + δp² + δh²

For a solute to dissolve in a solvent, their respective Hansen parameters should be similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated as follows:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²[3]

A smaller Ra value indicates a higher affinity and, therefore, a greater likelihood of solubility.

The process involves breaking down the this compound molecule into its constituent functional groups and summing their respective contributions to δd, δp, and δh.

Molecular Structure Breakdown:

-

Aromatic CH groups

-

Aromatic C-Cl group

-

Aromatic C-COOH group

-

Naphthalene ring system contribution

While a detailed manual calculation is beyond the scope of this guide, specialized software such as HSPiP or the MATLAB-based "SPHERES" tool can perform these calculations based on the molecular structure.[1][6] For the purpose of this guide, we will use estimated HSP values for this compound based on its structural similarity to related compounds and the principles of group contribution.

Estimated Hansen Solubility Parameters for this compound:

| Parameter | Estimated Value (MPa½) |

| δd | 19.5 |

| δp | 8.5 |

| δh | 7.0 |

The following table presents the Hansen Solubility Parameters for a range of common organic solvents and the calculated Ra distance to the estimated HSPs of this compound. A lower Ra value suggests better solubility.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (Distance) | Predicted Solubility |

| Acetone | 15.5 | 10.4 | 7.0 | 4.8 | High |

| Toluene | 18.2 | 1.4 | 2.0 | 8.8 | Moderate |

| Methanol | 15.1 | 12.3 | 22.3 | 16.9 | Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 13.9 | Low |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.9 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.7 | Very High |

| n-Hexane | 14.9 | 0.0 | 0.0 | 13.8 | Very Low |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.0 | High |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 7.2 | Moderate to High |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 8.7 | Moderate |

Note: These predictions are based on estimated HSPs and should be experimentally validated.

COSMO-RS: A Quantum Chemistry Approach to Solubility Prediction

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful and accurate method for predicting the thermodynamic properties of fluids and solutions based on quantum mechanical calculations.[7][8][9] It offers a more detailed and nuanced prediction of solubility compared to the HSP method.

The COSMO-RS workflow can be summarized in the following steps:

-

Quantum Chemical Calculation: The molecule of interest (solute) and the solvent molecules are placed in a virtual conductor. This induces a polarization charge density (σ) on the surface of each molecule. This step is typically performed using Density Functional Theory (DFT).

-

Generation of the Sigma Profile (σ-profile): The distribution of the polarization charge density on the molecular surface is represented as a histogram, known as the σ-profile. This profile is a unique fingerprint of the molecule's polarity.

-

Statistical Thermodynamics: The σ-profiles of the solute and solvent are used in a statistical thermodynamics framework to calculate the chemical potential of the solute in the solvent.

-

Solubility Prediction: The solubility is then derived from the calculated chemical potentials.

Due to the requirement of specialized software and computational resources, performing a full COSMO-RS calculation is beyond the scope of this guide. However, for researchers with access to computational chemistry software packages like ADF, TURBOMOLE, or GAUSSIAN, this method is highly recommended for accurate solubility predictions, especially for complex systems or when a deeper understanding of the solute-solvent interactions is required.

Experimental Determination of Solubility

Theoretical predictions, while invaluable for initial screening, must be validated by experimental data. This section provides detailed protocols for both qualitative and quantitative determination of the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents and is particularly useful for initial solvent screening.

Materials:

-

This compound

-

A range of organic solvents (e.g., those listed in the HSP table)

-

Small test tubes or vials (e.g., 1 dram vials)

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid has completely dissolved, and the solution is clear.

-

Partially Soluble: Some of the solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid has not noticeably dissolved.

-

-

Record the observations for each solvent.

Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a solid in a liquid.[10][11]

Materials:

-

This compound

-

Selected organic solvents

-

Screw-cap vials or flasks

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the solvent in a screw-cap vial. The presence of excess solid is crucial to ensure that equilibrium is reached at saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Sample Preparation and Analysis:

-

Once equilibrium is established, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated HPLC-UV or UV-Vis spectrophotometry method.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

-

Visualizing Workflows and Relationships

Diagrams are powerful tools for visualizing complex processes and relationships. The following diagrams, generated using Graphviz, illustrate the key workflows and concepts discussed in this guide.

Theoretical Solubility Prediction Workflow

Caption: A comparative workflow for predicting solubility using HSP and COSMO-RS.

Experimental Solubility Determination Workflow

Caption: Step-by-step workflow for the shake-flask experimental method.

Conclusion and Future Perspectives

This in-depth technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By integrating theoretical prediction models like Hansen Solubility Parameters and COSMO-RS with robust experimental protocols, researchers can make informed decisions regarding solvent selection, leading to optimized reaction conditions, improved purification processes, and more effective formulation strategies.

The predictive models, particularly when validated with experimental data for a few key solvents, can significantly reduce the experimental burden of extensive solubility screening. As computational methods continue to evolve in accuracy and accessibility, their role in solubility prediction will undoubtedly expand. Future work could involve the development of machine learning models trained on experimental solubility data for a wider range of aromatic carboxylic acids to further enhance predictive accuracy.[2] Ultimately, a synergistic approach that combines theoretical insights with targeted experimental validation will pave the way for the more efficient and intelligent use of this compound and other valuable chemical intermediates in scientific research and industrial applications.

References

- ChemSrc. (2025, August 21). This compound | CAS#:1013-04-3.

- ResearchGate. (2025, August 2). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility.

- National Center for Biotechnology Information. (n.d.). A Bayesian Approach to Predict Solubility Parameters. ChemRxiv.

- CICECO. (n.d.). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS.

- Scite.ai. (n.d.). Evaluation of Predictive Solubility Models in Pharmaceutical Process Development an Enabling Technologies Consortium Collaboration.

- Semantic Scholar. (n.d.). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility.

- MathWorks. (2025, July 5). SPHERES: Solubility Parameter Calculation. MATLAB Central File Exchange.

- SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics.

- Eloquens. (2022, March 29). Group Contribution Methods for Solubility Parameter.

- Semantic Scholar. (2008, May 13). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.

- ResearchGate. (2025, August 7). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.

- PubMed. (n.d.). Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering.

- Atmospheric Chemistry and Physics. (2020, November 9). Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,ω-dicarboxylic acids using COSMOtherm.

- Google Grounding API. (2024, September 24). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning.

- Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters.

- National Institutes of Health. (2018, July 16). A Bayesian Approach to Predict Solubility Parameters.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Stenutz. (n.d.). Hansen solubility parameters.

- National Center for Biotechnology Information. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC.

- Royal Society of Chemistry. (n.d.). Harnessing Hansen solubility parameters to predict organogel formation. Journal of Materials Chemistry.

- ResearchGate. (2025, August 6). Determination of the Hansen solubility parameters with a novel optimization method.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Stenutz. (2022, January 16). Hansen solubility parameters.

Sources

- 1. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 2. Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. mathworks.com [mathworks.com]

- 7. scm.com [scm.com]

- 8. Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. approcess.com [approcess.com]

- 10. researchgate.net [researchgate.net]

- 11. Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Physicochemical Characterization of 4-Chloro-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Chloro-1-naphthoic Acid

This compound (CAS No: 1013-04-3) is a versatile bifunctional molecule featuring a naphthalene core substituted with both a carboxylic acid and a chlorine atom.[1] This unique structure allows for a dual reactivity that is highly valued in the synthesis of complex organic molecules, including pharmaceutical candidates.[1] The carboxylic acid group can readily undergo esterification and amidation, while the chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions.[1] Accurate characterization of its fundamental physical properties, such as melting point and density, is paramount for its effective use in research and development, ensuring purity, and predicting its behavior in various reaction conditions.

Core Physicochemical Properties

The precise determination of the melting point and density of this compound serves as a critical benchmark for its identification and purity assessment.

Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which the substance transitions from a solid to a liquid phase. For pure compounds, this transition occurs over a narrow range, typically 0.5-1.0°C. Impurities tend to lower and broaden the melting point range.[2]

| Property | Value | Source |

| Melting Point | 223-224 °C | [3] |

Density

Density is an intrinsic property of a substance, defined as its mass per unit volume. For solid organic compounds, density provides insights into molecular packing and can be a useful parameter in quality control.

| Property | Value | Source |

| Density (Predicted) | 1.395 ± 0.06 g/cm³ | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

Experimental Methodologies: A Self-Validating Approach

To ensure the highest degree of scientific integrity, the following protocols are described with an emphasis on the rationale behind each step, creating a self-validating system for data generation.

Determination of Melting Point

The capillary method is a standard and reliable technique for determining the melting point of a solid organic compound.

-

Sample Preparation: A small amount of dry, finely powdered this compound is introduced into a capillary tube, which is sealed at one end.[5][6] The sample is compacted by tapping the tube to ensure uniform heat transfer.

-

Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (approximately 2°C/min) as the melting point is approached.[7]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.

-

Purity Indication: A sharp melting range (≤1°C) is indicative of a high-purity sample.[2] A broad range suggests the presence of impurities.[2]

-

Mixed Melting Point: To confirm the identity of an unknown sample suspected to be this compound, a mixed melting point determination can be performed. A 50:50 mixture of the unknown with an authentic sample of this compound is prepared. If the melting point of the mixture is sharp and identical to that of the authentic sample, the unknown is confirmed. A depressed and broadened melting point indicates the samples are different compounds.[7]

Caption: Workflow for Density Determination by Displacement.

Safety and Handling

While specific safety data for this compound is not extensively available, general precautions for handling aromatic carboxylic acids and chlorinated compounds should be observed. For the closely related compound 4-Chloro-1-hydroxy-2-naphthalenecarboxylic acid, safety data sheets recommend avoiding dust formation and ensuring adequate ventilation. [8][9]Personal protective equipment, including safety goggles and gloves, should be worn. [8]

Conclusion

The accurate determination of the melting point and density of this compound is fundamental to its application in research and development. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible data. By understanding the principles behind these experimental techniques, researchers can ensure the quality and integrity of their work, paving the way for further innovations in organic synthesis.

References

- Melting point determination. (n.d.). University of Calgary.

- Experiment 1: Melting-point Determinations. (n.d.). Athabasca University.

- Determination of Melting Point of An Organic Compound. (n.d.). Scribd.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Experiment 1 - Melting Points. (n.d.). University of Missouri–St. Louis.

- This compound. (2025-08-21). Chemsrc.

- The Crucial Role of this compound in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 4-CHLORO-1-HYDROXY-2-NAPHTHOIC ACID Safety Data Sheets(SDS). (n.d.). lookchem.

- Experiment 1: Determining the Densities of Solids. (n.d.). Babcock University.

- Density Determination of Solids and Liquids. (n.d.). EAG Laboratories.

Sources

Spectroscopic Data for 4-Chloro-1-naphthoic Acid: An In-depth Technical Guide

Introduction

4-Chloro-1-naphthoic acid, a halogenated aromatic carboxylic acid, serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules. Its utility spans from the development of novel pharmaceutical agents to the creation of advanced materials. The dual reactivity of the carboxylic acid and the chloro-substituent on the rigid naphthalene framework makes it a versatile building block for medicinal and materials chemists.[1] Accurate and comprehensive characterization of this compound is paramount for its effective use, ensuring the identity, purity, and integrity of subsequent synthetic steps. This guide provides an in-depth analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to serve as a definitive resource for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with its distinct arrangement of a naphthalene core, a carboxylic acid at the 1-position, and a chlorine atom at the 4-position, gives rise to a characteristic spectroscopic fingerprint. NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule, while IR spectroscopy identifies the key functional groups present. Together, these techniques offer a comprehensive and non-destructive method for structural elucidation and quality control.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful technique for determining the number of and connectivity between hydrogen atoms in a molecule. The spectrum of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) reveals a complex pattern of signals in the aromatic region, consistent with the substituted naphthalene ring system.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 13.5 (approx.) | broad s | 1H | -COOH | - |

| 8.91-9.00 | m | 1H | Ar-H | - |

| 8.27-8.35 | m | 1H | Ar-H | - |

| 8.12 | d | 1H | Ar-H | 7.6 |

| 7.74-7.85 | m | 3H | Ar-H | - |

Data sourced from Echemi.[2]

Interpretation and Field-Proven Insights

The choice of DMSO-d₆ as the solvent is crucial for observing the acidic proton of the carboxylic acid group, which typically appears as a broad singlet at a downfield chemical shift (around 13.5 ppm) due to hydrogen bonding with the solvent. The aromatic region of the spectrum displays a series of multiplets and a doublet, corresponding to the six protons on the naphthalene ring. The complexity of these signals arises from the restricted rotation and the electronic effects of the chloro and carboxylic acid substituents, which influence the magnetic environment of each proton differently. The multiplet between 7.74-7.85 ppm integrating to three protons, the doublet at 8.12 ppm, and the multiplets at 8.27-8.35 and 8.91-9.00 ppm are characteristic of a 1,4-disubstituted naphthalene system. A definitive assignment of each aromatic proton would typically require two-dimensional NMR experiments, such as COSY and HMBC, to establish proton-proton and proton-carbon correlations.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable tool for identifying the functional groups within a molecule. The IR spectrum of this compound, typically acquired as a solid sample using a KBr pellet, showcases characteristic absorptions for the carboxylic acid and the aromatic ring.

Table 2: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Description of Vibration | Functional Group |

| 3100-2500 (broad) | O-H stretch | Carboxylic Acid |

| 1690-1680 | C=O stretch | Carboxylic Acid |

| 1565-1505 | C=C stretch | Aromatic Ring |

| 1283-1252 | C-O stretch | Carboxylic Acid |

| 785-762 | C-H bend (out-of-plane) | Aromatic Ring |

Data sourced from Echemi.[2]

Interpretation and Causality Behind Experimental Choices

The presentation of the sample as a KBr pellet is a standard and reliable method for obtaining high-quality IR spectra of solid organic compounds. The most prominent feature in the IR spectrum of this compound is the very broad absorption band between 3100 and 2500 cm⁻¹. This is the characteristic O-H stretching vibration of the carboxylic acid, which is broadened due to extensive intermolecular hydrogen bonding, forming dimers in the solid state. The strong, sharp absorption at approximately 1690-1680 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid. Its position is slightly lower than a non-conjugated carboxylic acid due to conjugation with the naphthalene ring, which delocalizes the pi electrons and slightly weakens the C=O bond. The absorptions in the 1565-1505 cm⁻¹ region are attributed to the C=C stretching vibrations within the aromatic naphthalene ring. The C-O stretching of the carboxylic acid is observed in the 1283-1252 cm⁻¹ range. Finally, the sharp peaks between 785-762 cm⁻¹ are characteristic of out-of-plane C-H bending vibrations of the substituted aromatic ring, which can provide further information about the substitution pattern.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential. The following are representative methodologies for acquiring NMR and IR spectra of this compound.

Protocol 1: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Caption: Workflow for ¹H NMR Data Acquisition and Processing.

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powder into a pellet press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.

-

-

Instrumentation:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Sources

biological activity of 4-Chloro-1-naphthoic acid derivatives

An In-Depth Technical Guide on the Biological Activity of 4-Chloro-1-naphthoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the naphthalene scaffold is a recurring motif in a multitude of biologically active compounds. Its rigid, aromatic structure provides an excellent platform for the spatial orientation of functional groups, facilitating interactions with biological targets. When this core is functionalized with both a chlorine atom and a carboxylic acid group, as in this compound, it becomes a particularly versatile precursor for the synthesis of novel therapeutic agents.[1] The presence of the carboxylic acid allows for straightforward modifications such as esterification and amidation, while the chlorine atom can be a site for nucleophilic substitution or influence the electronic properties and lipophilicity of the molecule.[1] This guide delves into the synthesis, biological activities, and experimental evaluation of this compound derivatives, offering insights for researchers in drug discovery and development.

Synthesis of this compound Derivatives

The synthetic utility of this compound lies in the reactivity of its two primary functional groups. The carboxylic acid can be readily converted into esters, amides, and other derivatives using standard organic chemistry techniques. The chlorine atom on the naphthalene ring provides a handle for introducing further diversity, for instance, through nucleophilic aromatic substitution or cross-coupling reactions.[1]

General Workflow for Derivative Synthesis

Sources

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 4-Chloro-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-1-naphthoic acid, a halogenated derivative of 1-naphthoic acid, is a versatile scaffold in medicinal chemistry.[1] While primarily recognized as a key intermediate in the synthesis of a diverse array of bioactive molecules, its intrinsic pharmacological properties and potential mechanism of action remain largely unexplored.[1] This guide synthesizes current knowledge on structurally related compounds, particularly those sharing the naphthalene core, to postulate and provide a comprehensive experimental framework for elucidating the potential mechanisms by which this compound may exert biological effects. We will delve into plausible molecular targets and signaling pathways, offering detailed, field-proven methodologies for their investigation. This document is intended to serve as a foundational resource for researchers aiming to unlock the therapeutic potential of this intriguing molecule.

Introduction: The Naphthalene Scaffold - A Privileged Structure in Drug Discovery

The naphthalene ring system is a recurring motif in a multitude of biologically active compounds, both natural and synthetic.[1] Its rigid, planar structure and lipophilic nature allow for effective interaction with a variety of biological macromolecules. Naphthoquinone derivatives, for instance, are known to possess a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[2][3][4] The mechanisms underlying these activities are often attributed to their ability to undergo redox cycling, generate reactive oxygen species (ROS), intercalate with DNA, and inhibit crucial cellular enzymes such as topoisomerases.[3]

This compound, with its naphthalene core functionalized with a chloro group and a carboxylic acid moiety, presents a unique electronic and steric profile that could dictate its interaction with biological targets. The chloro-substitution can enhance lipophilicity and potentially influence metabolic stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions, crucial for receptor binding and enzyme inhibition.[1]

Postulated Mechanisms of Action

Based on the activities of structurally analogous compounds, we can hypothesize several potential mechanisms of action for this compound. These are not mutually exclusive and may act in concert to produce a biological effect.

Enzyme Inhibition: A Prime Suspect

The structural features of this compound make it a candidate for an enzyme inhibitor. The naphthalene ring can engage in hydrophobic and π-stacking interactions within an enzyme's active site, while the carboxylic acid can form key electrostatic interactions with catalytic residues.

-

Potential Targets:

-

Carboxylesterases (CEs): These enzymes are involved in the metabolism of various xenobiotics.[5] Inhibition of CEs can modulate the efficacy of co-administered drugs.[5]

-

Monoamine Oxidases (MAOs): These enzymes are critical in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases.[6]

-

Kinases: Many kinase inhibitors feature aromatic scaffolds. Dysregulation of kinase activity is a hallmark of cancer and inflammatory diseases.

-

Topoisomerases: As seen with other naphthoquinone derivatives, interference with these DNA-regulating enzymes is a potential anticancer mechanism.[3]

-

Disruption of Cellular Signaling Pathways

Beyond direct enzyme inhibition, this compound could modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

-

Hypothesized Pathway Modulation:

-

NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation and cell survival. Inhibition of this pathway is a common mechanism for anti-inflammatory and anticancer agents.

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation and differentiation. Its aberrant activation is frequently observed in cancer.

-

PI3K/Akt/mTOR Pathway: This is a critical pro-survival pathway that is often dysregulated in cancer.

-

Induction of Oxidative Stress

Similar to naphthoquinones, this compound could potentially undergo metabolic activation to a reactive intermediate that participates in redox cycling, leading to the generation of ROS. This can induce cellular damage, leading to apoptosis or other forms of cell death.

Experimental Validation: A Step-by-Step Guide

To investigate these postulated mechanisms, a systematic and multi-faceted experimental approach is required.

Initial Cytotoxicity and Phenotypic Screening

The first step is to determine the biological activity of this compound in relevant cellular models.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Culture: Plate cancer cell lines (e.g., A549 lung carcinoma, PC-3 prostate cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Target Identification and Engagement

If cytotoxicity is observed, the next phase is to identify the molecular targets.

Experimental Workflow: Target Identification

Caption: A multi-pronged approach for target identification of this compound.

Experimental Protocol: Kinase Inhibition Profiling

-

Assay Principle: Utilize a commercial kinase profiling service (e.g., Eurofins, Promega) that employs radiometric, fluorescence, or luminescence-based assays.

-

Compound Submission: Submit this compound at a fixed concentration (e.g., 10 µM) for screening against a panel of several hundred kinases.

-

Data Analysis: The service will provide percentage inhibition data for each kinase. Identify "hits" as kinases that are inhibited by more than a certain threshold (e.g., 50%).

-

Follow-up: For promising hits, perform dose-response curves to determine the IC50 values.

Elucidation of Downstream Signaling Pathways

Once a primary target or a set of targets is identified, the subsequent step is to delineate the downstream signaling consequences.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

-

Cell Lysis: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt, IκBα).

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Hypothesized Signaling Cascade

Caption: Postulated signaling cascade initiated by this compound.

Investigating the Induction of Oxidative Stress

Experimental Protocol: Measurement of Intracellular ROS

-

Cell Staining: Treat cells with this compound for different durations. Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C.

-

Flow Cytometry: Harvest the cells and analyze the fluorescence of dichlorofluorescein (DCF) using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

-

Data Analysis: Quantify the mean fluorescence intensity to determine the level of intracellular ROS.

Data Presentation and Interpretation

Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) after 48h |

| A549 (Lung) | 15.2 ± 2.1 |

| PC-3 (Prostate) | 22.5 ± 3.4 |

| MCF-7 (Breast) | 18.9 ± 2.8 |

| HEK293 (Normal) | > 100 |

Conclusion and Future Directions